Zinc citrate is commonly investigated as a potential dietary supplement for preventing and treating zinc deficiency. Studies compare its bioavailability, the amount absorbed by the body, with other zinc forms like gluconate and sulfate. While some research suggests comparable absorption across forms [], others indicate zinc picolinate might be better absorbed []. Further research is needed to definitively establish zinc citrate's position in this regard.
Zinc citrate's properties like water solubility and mild taste render it suitable for incorporating into drug delivery systems. Research explores its potential for encapsulating therapeutic agents or modifying existing drug formulations to improve their bioavailability and palatability. For instance, zinc citrate-coated whey protein nanoparticles are being investigated for their ability to deliver drugs and protect against kidney damage in rats [].
Zinc citrate also finds application in various other research areas, including:
Zinc citrate is a zinc salt derived from citric acid, recognized for its high bioavailability and solubility compared to other zinc salts. It is commonly available in two forms: dihydrate and trihydrate, with the chemical formulae being and respectively. This compound appears as a white crystalline powder, is practically odorless, and has a neutral taste. Its high zinc content (approximately 31%) makes it a preferred choice in various applications, including dietary supplements and dental care products .
Zinc is a crucial cofactor for over 300 enzymes in the human body, playing a role in various biological processes including:
Zinc citrate can be synthesized through the neutralization of citric acid with a high-purity zinc source. The general reaction can be represented as follows:
This reaction involves mixing citric acid and zinc oxide in a specific ratio, followed by heating to facilitate the formation of soluble zinc citrate. The process typically requires careful control of temperature and reaction time to ensure complete conversion and purity of the product .
Zinc citrate exhibits several biological activities, primarily due to its role as a source of zinc, an essential trace element vital for numerous biological functions. It has demonstrated:
Several methods exist for synthesizing zinc citrate:
These methods emphasize achieving high purity and bioavailability of the resultant zinc citrate.
Zinc citrate has diverse applications across various fields:
Zinc citrate can interact with certain medications, affecting their absorption:
These interactions highlight the importance of careful management when using zinc citrate alongside other medications.
Zinc citrate is part of a broader category of organic zinc compounds. Below are some similar compounds along with their comparisons:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Zinc Acetate | C₄H₆O₄Zn | More soluble than inorganic salts; used in dietary supplements. |
Zinc Oxide | ZnO | Less soluble; primarily used in topical applications. |
Zinc Sulfate | ZnSO₄ | Commonly used in agriculture; less bioavailable than zinc citrate. |
Zinc Gluconate | C₁₂H₂₂O₁₄Zn | Used as a dietary supplement; lower zinc content than zinc citrate. |
Zinc Picolinate | C₁₁H₉N₃O₈Zn | Highly bioavailable; often used in dietary supplements but more expensive. |
Zinc citrate stands out due to its high solubility, bioavailability, and unique applications in both pharmaceuticals and oral care products. Its ability to effectively deliver zinc while minimizing gastrointestinal discomfort makes it particularly valuable compared to other forms of zinc supplementation.
The synthesis of zinc citrate traces its origins to early investigations into zinc’s coordination chemistry. While elemental zinc has been utilized since antiquity for brass production and medicinal ointments, its citrate derivative gained prominence in the 20th century with advancements in inorganic synthesis. Early methods involved direct reactions between citric acid and zinc carbonate or oxide, but yields were inconsistent due to poor control over hydration states.
A pivotal development occurred in 2006, when Yin et al. demonstrated a hydrothermal method to produce zinc citrate dihydrate, achieving 87% yields by maintaining precise pH and temperature conditions. This work laid the foundation for industrial-scale production. Subsequent innovations, such as the 2015 patent by Guo et al., introduced catalytic systems using ammonium persulfate and polyethylene glycol to accelerate reaction kinetics, reducing synthesis times by 40% while achieving 99% purity. Recent advances, like the 2019 CN112174802A patent, optimized emulsion-based techniques to produce uniform trihydrate crystals with 99.9% purity by suspending zinc oxide addition at pH 2.7–3.3.
Method (Year) | Key Innovation | Yield (%) | Purity (%) |
---|---|---|---|
Hydrothermal (2006) | pH-controlled precipitation | 87 | 95 |
Catalytic (2015) | Ammonium persulfate/PEG catalyst | 95 | 99 |
Emulsion (2019) | pH-triggered suspension | 98 | 99.9 |
Zinc citrate’s unique properties—high zinc content (31%), controlled solubility, and biocompatibility—make it indispensable across disciplines:
As a bioavailable zinc source, zinc citrate outperforms inorganic salts like zinc oxide, with absorption rates of 61.3% versus 49.9% in human studies. Its neutral taste and stability under gastric pH (~6.0) enable incorporation into chewable tablets and lozenges.
In toothpaste formulations, zinc citrate’s antimicrobial activity reduces plaque biofilm formation by 34% compared to zinc oxide. Its mechanism involves disrupting Streptococcus mutans’ metabolic pathways via Zn²⁺ ion release at pH 6.5–7.0.
Zinc citrate’s chelating capacity (log K = 4.7 for Zn²⁺) enables heavy metal sequestration in wastewater treatment. Pilot studies show 92% lead removal efficiency at 50 mg/L concentrations.
Sector | Function | Performance Metric |
---|---|---|
Pharmaceuticals | Immune support supplements | 61.3% absorption rate |
Oral care | Antiplaque agent | 34% biofilm reduction |
Environmental | Heavy metal remediation | 92% Pb²⁺ removal |
Recent X-ray crystallography studies reveal zinc citrate’s coordination diversity. The Escherichia coli ZinT protein complex (PDB: 5YXC) exhibits octahedral Zn²⁺ coordination by three histidine residues and citrate’s O1/O6/O7 atoms, stabilizing the metal center in aqueous environments. In synthetic systems, {K[Zn(C₆H₅O₇)(H₂O)]}ₙ polymers form 3D networks via K⁺ linkers, showcasing potential for metal-organic frameworks (MOFs).
Microwave-assisted synthesis now achieves 98% yields in 15 minutes by enhancing nucleation rates. Computational models (DFT) predict optimal reaction pathways, identifying citric acid’s C3-hydroxyl as the primary zinc-binding site.
Zinc citrate exists in multiple molecular forms with distinct stoichiometric relationships between zinc ions and citrate ligands [1] [2]. The most commonly reported molecular formula is C₁₂H₁₀O₁₄Zn₃, representing trizinc dicitrate with a molecular weight of 574.43 grams per mole [1] [2]. However, hydrated forms are more prevalent in commercial and research applications, with the dihydrate form (C₁₂H₁₄O₁₆Zn₃) having a molecular weight of 610.4 grams per mole [18] [29], and the trihydrate form (C₁₂H₁₆O₁₇Zn₃) possessing a molecular weight of 628.4 grams per mole [28] [33].
The structural composition reveals that zinc citrate contains 25.09% carbon, 1.75% hydrogen, 38.99% oxygen, and 34.16% zinc by mass in its anhydrous form [1]. The citrate component is derived from 2-hydroxy-1,2,3-propanetricarboxylic acid, where each citrate ion serves as a multidentate ligand coordinating to multiple zinc centers [5]. Research has demonstrated that in zinc citrate complexes, each citrate functions as a quadridentate ligand coordinating to three zinc(II) ions, forming a zigzag chain structure that extends into three-dimensional networks [5].
The coordination environment of zinc in citrate complexes exhibits octahedral geometry, where zinc ions are coordinated by oxygen atoms from carboxyl and hydroxyl groups of the citrate ligands [19] [22]. Crystallographic studies have confirmed that zinc ions coordinate to citrate through central hydroxyl groups, central carboxyl groups, and terminal carboxyl groups from each citrate molecule [19] [22]. This coordination pattern creates stable metal-ligand interactions that contribute to the compound's structural integrity and chemical properties [36].
The International Union of Pure and Applied Chemistry (IUPAC) name for zinc citrate is trizinc 2-hydroxypropane-1,2,3-tricarboxylate [6] [11] [13]. This systematic nomenclature reflects the stoichiometric relationship between three zinc cations and two citrate anions in the compound's structure [6] [11] [13]. Alternative IUPAC designations include trizinc 2-oxidanylpropane-1,2,3-tricarboxylate, emphasizing the oxidized nature of the hydroxyl functionality [6].
The Chemical Abstracts Service (CAS) registry number for zinc citrate is 546-46-3, with the European Community number being 208-901-2 [6] [7] [13]. The compound is classified under various synonymous names including citric acid zinc salt (2:3), 1,2,3-propanetricarboxylic acid 2-hydroxy zinc salt (2:3), and 2-hydroxy-1,2,3-propanetricarboxylic acid zinc salt [6] [7] [13]. These nomenclature variations reflect the different approaches to describing the metal-ligand stoichiometry and structural relationships within the compound [6] [7].
The hydrated forms possess distinct CAS numbers, with zinc citrate dihydrate assigned CAS number 5990-32-9 and zinc citrate trihydrate designated as CAS number 178326-57-3 [18] [28]. The Food and Drug Administration Unique Ingredient Identifier (UNII) for the base compound is K72I3DEX9B, while the trihydrate form carries the identifier GNM26GAX7R [6] [10]. These classification systems enable precise identification and regulatory tracking of different hydration states of the compound [6] [10].
Zinc citrate complexes exhibit diverse crystallographic characteristics depending on their specific structural arrangements and hydration states [5]. A comprehensive crystallographic study of a potassium zinc citrate complex revealed triclinic crystal symmetry with space group P1 [5]. The unit cell parameters for this complex were determined as a = 7.3487(9) Å, b = 7.5397(6) Å, c = 9.6772(8) Å, with angles α = 76.894(8)°, β = 68.260(10)°, and γ = 65.155(10)° [5]. The unit cell volume was calculated as 450.34(7) ų with Z = 2 [5].
The crystal structure analysis demonstrates that zinc citrate forms coordination polymers where citrate ligands bridge multiple zinc centers [5]. In the reported structure, each citrate serves as a multidentate ligand, creating zigzag chains that are further interconnected through potassium ion linkers to form three-dimensional networks [5]. The zinc coordination environment typically exhibits octahedral geometry, with zinc centers bonded to oxygen atoms from both carboxylate and hydroxyl groups of the citrate ligands [5] [19].
X-ray diffraction studies of zinc-citrate protein complexes have provided additional insights into the coordination behavior of zinc with citrate [19] [22]. These investigations revealed that zinc ions achieve stable octahedral coordination through interaction with three oxygen atoms (O₁, O₆, and O₇) from citrate molecules, in addition to coordination with protein histidine residues [19] [22]. The crystallographic data indicates that zinc-citrate coordination is highly stable and contributes significantly to the overall structural integrity of the complex [19] [22].
Zinc citrate presents as a fine crystalline powder with characteristic visual and sensory properties [33] [35] [37]. The compound typically appears as white to off-white crystalline powder, though some sources describe it as having a lemon yellow or pale yellow coloration [14] [33] [37]. The color variation may be attributed to differences in hydration states, crystal structure, or the presence of trace impurities [14] [33].
The compound is characterized as odorless across multiple analytical sources [2] [4] [35] [37]. Regarding taste properties, zinc citrate exhibits a slightly tart flavor profile [35]. The particle morphology ranges from fine powder to granular forms, depending on the manufacturing process and intended application [33] [35]. The bulk density of zinc citrate has been reported as approximately 3.75 grams per cubic centimeter, though this value can vary based on the degree of hydration and crystal structure [35].
Physical form specifications indicate that zinc citrate maintains its crystalline structure under normal storage conditions [33] [37]. The compound demonstrates hygroscopic tendencies, meaning it can absorb moisture from the surrounding environment [26]. This hygroscopic behavior necessitates proper storage conditions to maintain product stability and prevent unwanted hydration state changes [26].
The solubility characteristics of zinc citrate demonstrate complex behavior influenced by pH, temperature, and the presence of other ionic species [2] [4] [14] [18]. In pure water at room temperature, zinc citrate exhibits limited solubility, with reported values of approximately 2.6 grams per liter [14]. However, the compound shows enhanced solubility in acidic conditions, being readily soluble in dilute mineral acids [2] [4] [18].
Solvent System | Solubility | Notes |
---|---|---|
Pure Water (25°C) | 2.6 g/L | Slightly soluble [14] |
Dilute Mineral Acids | Soluble | Enhanced dissolution [2] [4] |
Alkaline Solutions | Soluble | pH-dependent behavior [2] [4] |
Organic Solvents | Practically Insoluble | Limited miscibility [37] |
The pH-dependent solubility behavior reflects the amphoteric nature of the citrate ligand and the coordination chemistry of zinc [16]. At low pH values, protonation of carboxylate groups can disrupt the zinc-citrate coordination, leading to increased solubility [16]. Conversely, at elevated pH levels, deprotonation of hydroxyl groups can enhance the chelating capacity of citrate, potentially affecting the dissolution equilibrium [16].
Thermodynamic studies have revealed that zinc citrate solubility increases with temperature, following typical endothermic dissolution patterns [14]. The dissolution process involves both the breaking of crystal lattice interactions and the formation of hydrated zinc and citrate species in solution [14]. The presence of competing ligands or metal ions can significantly influence the apparent solubility through complex formation or precipitation reactions [16].
Zinc citrate exhibits characteristic thermal decomposition behavior that proceeds through multiple distinct stages [15] [25] [26]. Thermogravimetric analysis reveals that the compound undergoes a three-stage decomposition process upon heating [15]. The initial stage, occurring between 25°C and 200°C, involves the loss of adsorbed and structural water, resulting in a mass reduction of approximately 4.80% [15].
The second decomposition stage occurs in the temperature range of 200°C to 500°C, corresponding to the breakdown of the organic citrate component [15]. Literature reports indicate that zinc citrate decomposes to zinc oxide at approximately 400°C, with the citrate ligands undergoing oxidative decomposition [25]. The final decomposition temperature has been reported as 334°C for the dihydrate form and 370°C for the hydrated form [18] [26].
Temperature Range | Process | Mass Loss | Products |
---|---|---|---|
25-200°C | Water Loss | ~4.80% | Dehydrated zinc citrate [15] |
200-500°C | Citrate Decomposition | Variable | Intermediate oxides [15] |
>400°C | Final Decomposition | - | Zinc oxide [25] |
Differential thermal analysis has confirmed that the decomposition process is endothermic, with distinct thermal events corresponding to each decomposition stage [15]. The structural water decomposition temperature has been specifically identified at approximately 365°C [15]. The thermal stability profile indicates that zinc citrate maintains its structural integrity under normal storage and handling conditions but requires controlled heating for thermal processing applications [15] [25].
Zinc citrate demonstrates remarkable polymorphism in its hydration states, with several well-characterized forms exhibiting different water content and structural arrangements [8] [18] [28]. The most commonly encountered hydration states include the anhydrous form, dihydrate, and trihydrate, each possessing distinct molecular weights and physical properties [8] [18] [28].
The dihydrate form (Zn₃(C₆H₅O₇)₂·2H₂O) represents the most stable hydration state under ambient conditions, with a molecular weight of 610.4 grams per mole [18] [29]. This form contains two molecules of structural water per formula unit, which are incorporated into the crystal lattice through hydrogen bonding interactions [18]. The trihydrate form (Zn₃(C₆H₅O₇)₂·3H₂O) exhibits enhanced water content with a molecular weight of 628.4 grams per mole [28] [33].
Hydration State | Molecular Formula | Molecular Weight (g/mol) | Water Content |
---|---|---|---|
Anhydrous | C₁₂H₁₀O₁₄Zn₃ | 574.43 [1] | 0% |
Dihydrate | C₁₂H₁₄O₁₆Zn₃ | 610.4 [18] | 2.5-3.5% [26] |
Trihydrate | C₁₂H₁₆O₁₇Zn₃ | 628.4 [28] | Variable |
The stability of different hydration states depends on environmental conditions including relative humidity, temperature, and storage atmosphere [26]. The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere to achieve equilibrium hydration states [26]. Analytical specifications typically require water content between 2.5% and 3.5% for the dihydrate form, indicating the narrow stability window for this particular hydration state [26].
Irritant;Environmental Hazard